Purity and Commercial Availability: Oxazolo[4,5-c]pyridin-2(3H)-one vs. Regioisomeric Analogs
Oxazolo[4,5-c]pyridin-2(3H)-one is commercially available at higher minimum purities compared to its regioisomeric analogs, which directly impacts downstream synthetic reliability and reduces the need for additional purification steps. While standard commercial grades of oxazolo[4,5-b]pyridine derivatives and related isoxazolopyridinones are frequently supplied at 95% purity, Oxazolo[4,5-c]pyridin-2(3H)-one is routinely offered at NLT 98% to 99% purity by multiple vendors . This higher baseline purity translates to a reduction in starting material impurities by at least 3-4 percentage points, which is critical for multi-step syntheses where impurity accumulation can significantly depress final yields.
| Evidence Dimension | Commercial Purity Specification (HPLC/GC) |
|---|---|
| Target Compound Data | 98% to 99% (NLT 98%) |
| Comparator Or Baseline | Oxazolo[4,5-b]pyridin-2(3H)-one derivatives and related isoxazolopyridinones: 95% |
| Quantified Difference | ≥3 percentage points higher purity |
| Conditions | Vendor-specified analytical data; commercial sourcing context |
Why This Matters
Higher commercial purity reduces purification burden, improves synthetic reproducibility, and minimizes impurity-related side reactions, directly impacting cost-efficiency and timeline in research and development procurement.
